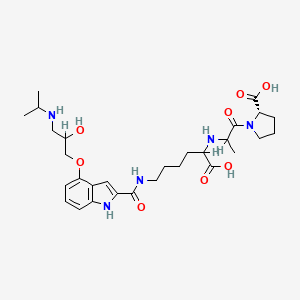
Calcium hydrogen phosphate
Overview
Description
Calcium phosphate, dibasic, also known as dibasic calcium phosphate or calcium monohydrogen phosphate, is a calcium salt of phosphoric acid with the chemical formula CaHPO₄. It is commonly found in both anhydrous and dihydrate forms. This compound is widely used in various industries, including food, pharmaceuticals, and agriculture, due to its excellent flowability, compressibility, and nutritional value .
Scientific Research Applications
Calcium phosphate, dibasic, has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Serves as a source of calcium and phosphate ions in biological studies.
Industry: Employed as a food additive, polishing agent in toothpaste, and as a biomaterial in bone grafts and dental cements
Mechanism of Action
Target of Action
Calcium hydrogen phosphate, also known as calcium phosphate dihydrate, primarily targets calcium and phosphate ions in the body . These ions play a crucial role in various biological processes, including bone mineralization and teeth remineralization .
Mode of Action
The phosphate ions in this compound likely react with hydrochloric acid in the stomach to neutralize the pH . In systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells .
Biochemical Pathways
This compound is critical in cluster-based precipitation in the near-neutral pH regime, such as in biomineralization . This process involves the association of calcium and phosphate ions, which is a fundamental step toward nucleation . The association of these ions leads to the formation of clusters, which are precursors to crystalline phases .
Pharmacokinetics
It is known that the compound reacts with acid in the stomach, raising the ph . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .
Result of Action
The interaction of this compound with its targets results in an increase in bone mineral density . This is due to the reduction in calcium flux, which increases the amount of calcium deposited in bone . Additionally, the compound supports the remineralization of teeth .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the association of calcium and phosphate ions becomes negligible below pH 9.0 . Instead, this compound dominates the aqueous calcium phosphate speciation between pH 6–10 . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of the environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Calcium hydrogen phosphate plays a significant role in biochemical reactions, particularly in the formation and maintenance of bones and teeth. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of parathyroid hormone (PTH) and vitamin D, which are essential for calcium and phosphate homeostasis . This compound also interacts with proteins such as osteocalcin and osteopontin, which are involved in bone mineralization . These interactions are crucial for maintaining the structural integrity of bones and teeth.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular calcium levels, which are critical for muscle contraction, neurotransmitter release, and other cellular functions . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in bone formation and remodeling . It also impacts cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), which is essential for energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate calcium and phosphate homeostasis . This compound also influences enzyme activity by acting as a cofactor or inhibitor. For example, it can inhibit the activity of certain phosphatases, which are enzymes that remove phosphate groups from proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by altering gene expression and enzyme activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in bone density and mineralization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote bone growth and mineralization without causing adverse effects . At high doses, this compound can lead to hypercalcemia, which is characterized by elevated calcium levels in the blood . This condition can cause various symptoms, including muscle weakness, fatigue, and kidney stones . Therefore, it is essential to carefully monitor the dosage of this compound in animal studies to avoid toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to bone formation and energy production. It interacts with enzymes such as alkaline phosphatase, which is involved in the hydrolysis of phosphate esters . This compound also participates in the synthesis of ATP, which is essential for cellular energy metabolism . Additionally, this compound can influence metabolic flux by regulating the activity of key enzymes in the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as the sodium-phosphate cotransporter . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . This compound is also distributed to different tissues, including bones, teeth, and soft tissues, where it plays a crucial role in maintaining structural integrity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be transported to the mitochondria, where it participates in the formation of calcium phosphate complexes that are essential for energy production . Additionally, this compound can be localized to the endoplasmic reticulum, where it plays a role in calcium storage and release .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium phosphate, dibasic, can be synthesized through the neutralization of calcium hydroxide with phosphoric acid. The reaction typically proceeds as follows:
[ \text{Ca(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + 2\text{H}_2\text{O} ]
At temperatures around 60°C, the anhydrous form is precipitated . Another method involves treating calcium chloride with disodium hydrogen phosphate:
[ \text{CaCl}_2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ]
The dihydrate form is then heated to around 65-70°C to form anhydrous calcium phosphate, dibasic .
Industrial Production Methods
In industrial settings, calcium phosphate, dibasic, is produced using continuous processes. One such method involves the reaction of calcium chloride with ammonium phosphate, followed by heating the resulting slurry to obtain the anhydrous form .
Chemical Reactions Analysis
Types of Reactions
Calcium phosphate, dibasic, undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form corresponding calcium salts and phosphoric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form calcium ions and phosphate ions.
Precipitation: Forms precipitates when reacted with solutions containing calcium or phosphate ions.
Common Reagents and Conditions
Acids: Hydrochloric acid, nitric acid, and sulfuric acid are commonly used to react with calcium phosphate, dibasic.
Bases: Calcium hydroxide and sodium hydroxide can be used to neutralize phosphoric acid to form calcium phosphate, dibasic.
Major Products Formed
Calcium salts: Such as calcium chloride and calcium nitrate.
Phosphoric acid: Formed during neutralization reactions.
Comparison with Similar Compounds
Calcium phosphate, dibasic, can be compared with other calcium phosphates, such as:
Monocalcium phosphate: Ca(H₂PO₄)₂
Tricalcium phosphate: Ca₃(PO₄)₂
Hydroxyapatite: Ca₅(PO₄)₃(OH)
Uniqueness
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Calcium hydrogen phosphate can be achieved through a precipitation reaction between Calcium chloride and Sodium hydrogen phosphate.", "Starting Materials": [ "Calcium chloride", "Sodium hydrogen phosphate", "Water" ], "Reaction": [ "Dissolve Calcium chloride in water to form a solution.", "Dissolve Sodium hydrogen phosphate in water to form a separate solution.", "Slowly add the Sodium hydrogen phosphate solution to the Calcium chloride solution while stirring continuously.", "A white precipitate of Calcium hydrogen phosphate will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the Calcium hydrogen phosphate precipitate in an oven or desiccator.", "The final product is Calcium hydrogen phosphate." ] } | |
CAS No. |
7757-93-9 |
Molecular Formula |
CaH3O4P |
Molecular Weight |
138.07 g/mol |
IUPAC Name |
calcium;hydrogen phosphate |
InChI |
InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
UUVBYOGFRMMMQL-UHFFFAOYSA-N |
impurities |
Dicalcium phosphate, phosphoric acid. |
SMILES |
OP(=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
OP(=O)(O)O.[Ca] |
Appearance |
Solid powder |
Color/Form |
Triclinic crystals White crystalline powde |
density |
2.89 Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ |
| 7757-93-9 | |
physical_description |
Other Solid; Pellets or Large Crystals; Dry Powder; Dry Powder, Pellets or Large Crystals White crystals or granules, granular powder or powder Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10103-46-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Sparingly soluble in water. Insoluble in ethanol Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/ Practically insol in water, alc Sol in dil hydrochloric, nitric & acetic acids |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
anhydrous dibasic calcium phosphate calcium hydrogen phosphate calcium phosphate (CaHPO4) calcium phosphate, dibasic, anhydrous dibasic calcium phosphate, anhydrous monetite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)




![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)


![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)

